Mercury(I) oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury(I) oxide, also known as mercurous oxide, is a chemical compound with the formula Hg2O. It is a red or orange powder that is used in various scientific research applications.

Scientific Research Applications

1. Environmental Applications

Mercury(I) oxide has significant applications in environmental science, particularly in the field of pollution control and detection. Recent studies have focused on methods to remove mercury emissions from coal-fired power plant flue gas using mineral adsorbents (Liu et al., 2020). Additionally, methods for detecting low concentrations of mercury in water have been developed using gold nanoparticles (Ratner & Mandler, 2015) and other innovative techniques such as graphene oxide functionalization (Dinda, Shaw, & Saha, 2015). These developments highlight the role of this compound in monitoring and reducing environmental mercury contamination.

2. Technological Advancements in Detection Methods

Technological advancements have led to the creation of novel electrochemical sensors for mercury detection. These include sensors based on cellulose nanowhiskers and reduced graphene oxide (Teodoro et al., 2019), DNA-assembled graphene oxide (Lu et al., 2016), and zinc oxide quantum dots (Bhanjana et al., 2015). These methods offer high sensitivity and selectivity for mercury, demonstrating the versatility of this compound in different scientific domains.

3. Advanced Oxidation Processes

This compound plays a crucial role in advanced oxidation processes (AOPs) for the removal of NO, SO2, and elemental mercury from flue gas (Yuan et al., 2021). These processes are essential in mitigating the impact of industrial emissions on the environment, underlining the importance of this compound in industrial applications.

4. Mercury Emission Control and Analysis

Research on controlling mercury emissions from various sources, including coal combustion and vehicle exhaust, is critical. Studies such as those by Guo et al. (2011) have developed methods to eliminate spectral interference in mercury determination in environmental samples (Guo et al., 2011). Additionally, novel carbon-based sorbents have been explored for elemental mercury removal from gas streams, showcasing the potential of this compound in pollution control (Liu, Li, Wu, & Liu, 2020).

properties

CAS RN |

15829-53-5 |

|---|---|

Molecular Formula |

Hg2O |

Molecular Weight |

417.18 g/mol |

IUPAC Name |

mercuriooxymercury |

InChI |

InChI=1S/2Hg.O |

InChI Key |

RPZHFKHTXCZXQV-UHFFFAOYSA-N |

SMILES |

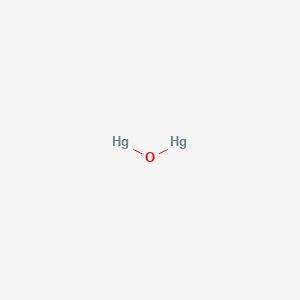

O([Hg])[Hg] |

Canonical SMILES |

O([Hg])[Hg] |

Color/Form |

Black or brownish-black powde |

density |

9.8 |

melting_point |

100 °C (decomposes to elemental mercury) |

Other CAS RN |

15829-53-5 |

Pictograms |

Irritant; Health Hazard |

solubility |

Insol in water; sol in nitric acid Sol in acids |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)